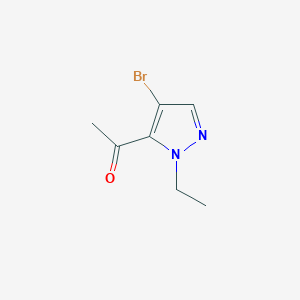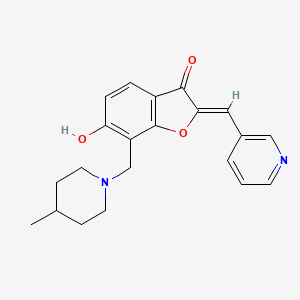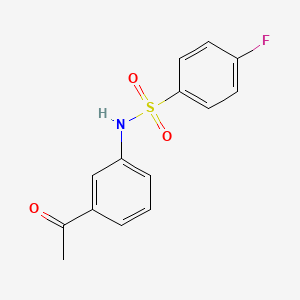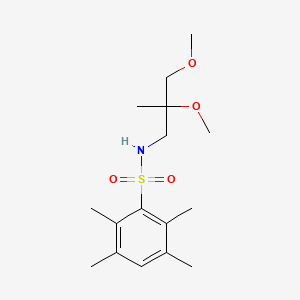
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone is an organic compound containing a bromo substituent and an ethyl group on a pyrazole ring. This compound is used in various scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied and discussed.
Scientific Research Applications
Synthesis and Structural Analysis
The compound 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in the ultrasound-promoted synthesis of substituted pyrazoles and isoxazoles, which have been explored for their potential applications in medicinal chemistry and materials science. These reactions typically involve the reaction of carbanions derived from 1-aryl-2-(phenylsulphonyl)-ethanone with hydrazonyl halides, leading to the formation of pyrazoles with high yields under ultrasonic conditions, which offer advantages such as shorter reaction times and improved efficiency (Saleh & Abd El-Rahman, 2009).
Molecular Docking and Bioactivity Studies
The compound has also been subjected to molecular structure analysis, vibrational assignments, HOMO-LUMO analysis, and molecular docking studies. These studies provide insights into the electronic structure, stability, and potential biological activities of the compound. For example, molecular docking studies have suggested that derivatives of 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone might exhibit inhibitory activity against certain proteins, indicating potential anti-neoplastic properties (Mary et al., 2015).
Applications in Nonlinear Optics
Furthermore, the analysis of the first hyperpolarizability of compounds derived from 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone indicates their potential applications in the field of nonlinear optics. The electronic structure, particularly the HOMO and LUMO distributions, plays a crucial role in determining the nonlinear optical properties, which are essential for applications in optical switching, modulation, and telecommunication (Mary et al., 2015).
Antimicrobial Activity
Compounds synthesized from 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone have been evaluated for their antimicrobial activity. Studies involving the synthesis of new derivatives and their subsequent evaluation against various microbial strains have shown that some of these compounds exhibit significant antimicrobial properties, which could be leveraged in the development of new antimicrobial agents (Asif et al., 2021).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, such as this compound, can act as inhibitors of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body.
Mode of Action
Pyrazole derivatives are known to interact with their targets and cause changes in their function . For instance, as inhibitors of liver alcohol dehydrogenase, they can prevent the enzyme from metabolizing alcohol, leading to an increase in blood alcohol levels.
properties
IUPAC Name |
1-(4-bromo-2-ethylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPXHRTNNKRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)
![2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2986777.png)
![2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide](/img/structure/B2986779.png)
![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)


![N-(pyridin-3-ylmethyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2986786.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2986787.png)
![7-amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2986788.png)
![(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2986789.png)
![N-[1-(3-Thiophen-2-yl-1H-1,2,4-triazol-5-yl)cyclobutyl]but-2-ynamide](/img/structure/B2986790.png)
